molecular formula C8H11N B13508174 6-Ethynyl-5-azaspiro[2.4]heptane

6-Ethynyl-5-azaspiro[2.4]heptane

Cat. No.: B13508174
M. Wt: 121.18 g/mol
InChI Key: FOZYRTMYBDSODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynyl-5-azaspiro[2.4]heptane is a chemical compound with the molecular formula C8H11N and a molecular weight of 121.18 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings share a single atom. The presence of an ethynyl group and an azaspiro structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 6-Ethynyl-5-azaspiro[2.4]heptane involves several steps. One common method includes the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations (e.g., Et2Zn/ClCH2I, Et2Zn/CH2I2/CF3COOH) . This process results in the formation of the spirocyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Ethynyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The nitrogen atom in the azaspiro structure can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

6-Ethynyl-5-azaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynyl-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of viral RNA. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can modulate various biological processes .

Comparison with Similar Compounds

6-Ethynyl-5-azaspiro[2.4]heptane can be compared with other spirocyclic compounds, such as 2-oxa-6-azaspiro[3.3]heptane and 5-azaspiro[2.4]heptane. These compounds share similar structural features but differ in their chemical properties and biological activities. For example, 2-oxa-6-azaspiro[3.3]heptane is often used as a structural surrogate for morpholine in drug development, highlighting its unique applications .

Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

6-ethynyl-5-azaspiro[2.4]heptane

InChI

InChI=1S/C8H11N/c1-2-7-5-8(3-4-8)6-9-7/h1,7,9H,3-6H2

InChI Key

FOZYRTMYBDSODU-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2(CC2)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.